AKB48-d15 N-Pentanoic Acid AKB48-d15 N-Pentanoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207316
InChI:
SMILES:
Molecular Formula: C₂₃H₁₄D₁₅N₃O₃
Molecular Weight: 410.59

AKB48-d15 N-Pentanoic Acid

CAS No.:

Cat. No.: VC0207316

Molecular Formula: C₂₃H₁₄D₁₅N₃O₃

Molecular Weight: 410.59

* For research use only. Not for human or veterinary use.

AKB48-d15 N-Pentanoic Acid -

Specification

Molecular Formula C₂₃H₁₄D₁₅N₃O₃
Molecular Weight 410.59

Introduction

Chemical Structure and Properties

Molecular Characteristics

AKB48-d15 N-Pentanoic Acid possesses well-defined chemical and physical properties that determine its behavior in analytical and biological systems. Its molecular formula is C23H14D15N3O3, indicating the presence of fifteen deuterium atoms that replace hydrogen at specific positions. The molecular weight of the compound is 410.59 g/mol, reflecting the additional mass contributed by the deuterium isotopes compared to the non-deuterated version.

The structural configuration features an indazole core with an adamantyl group and a deuterated pentanoic acid side chain. This arrangement provides distinctive chemical and spectroscopic properties that facilitate its identification in complex matrices.

Physical and Spectroscopic Properties

The physical state of AKB48-d15 N-Pentanoic Acid at room temperature is typically a white to off-white crystalline solid. Its solubility profile includes moderate solubility in organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide, with limited solubility in water. These solubility characteristics influence the compound's behavior during extraction, chromatographic separation, and sample preparation procedures.

Spectroscopic analysis reveals distinctive patterns that facilitate structural confirmation:

Spectroscopic TechniqueKey Characteristics
NMR SpectroscopyDeuterium labeling creates characteristic patterns with reduced signal intensity for deuterated positions
Mass SpectrometryMolecular ion peak at m/z 410.59, with fragment ions showing isotopic patterns consistent with deuterium labeling
Infrared SpectroscopyCarboxylic acid C=O stretching frequency at approximately 1700 cm⁻¹
UV-Vis SpectroscopyAbsorption maxima typical of indazole structures with extended conjugation

Chemical Reactivity and Metabolism

Acid-Base Properties

The carboxylic acid moiety of AKB48-d15 N-Pentanoic Acid exhibits typical acid-base behavior, participating in neutralization reactions with bases to form corresponding carboxylate salts. This reactivity follows the general pattern for pentanoic acid derivatives, with the acid dissociation constant (pKa) expected to be approximately 4.8-5.0.

The neutralization reaction proceeds according to the following scheme:

RCOOH + Base → RCOO⁻ + Base⁺ + H₂O

Where R represents the deuterated AKB48 structure. This acid-base chemistry is significant for understanding the compound's behavior in biological systems at physiological pH.

Phase I Metabolism

In biological systems, AKB48-d15 N-Pentanoic Acid undergoes several phase I metabolic transformations, primarily involving the adamantyl moiety and the indazole ring system. The deuterium labeling on the pentyl chain significantly reduces metabolic attack at these positions due to the kinetic isotope effect, which slows the rate of carbon-deuterium bond cleavage compared to carbon-hydrogen bonds .

Common phase I transformations include:

Metabolic ReactionEnzyme SystemStructural Change
HydroxylationCytochrome P450Addition of hydroxyl groups to adamantyl or indazole moieties
DealkylationCytochrome P450Cleavage of alkyl substituents
OxidationVarious oxidasesFormation of carbonyl groups from secondary alcohols
ReductionReductasesReduction of carbonyl groups to alcohols

Phase II Metabolism

Following phase I metabolism, the resulting metabolites undergo conjugation reactions (phase II metabolism) to increase water solubility and facilitate excretion:

Conjugation TypeEnzymeCofactorSite of Conjugation
GlucuronidationUDP-glucuronosyltransferase (UGT1A1)UDP-glucuronic acidCarboxylic acid group and hydroxylated metabolites
SulfationSulfotransferasesPAPSHydroxylated metabolites
Amino acid conjugationAcyl-CoA synthetasesATP, CoA, amino acidsCarboxylic acid group

The carboxylic acid group in AKB48-d15 N-Pentanoic Acid is a primary target for glucuronidation, catalyzed by UDP-glucuronosyltransferase 1-1 (UGT1A1). This enzyme facilitates the conjugation with glucuronic acid, resulting in more water-soluble metabolites that can be readily excreted.

Acyl-CoA Formation

An important metabolic pathway for AKB48-d15 N-Pentanoic Acid involves activation by acyl-CoA synthetases (ACSM1/ACSM6) through ATP-dependent thioester bond formation:

AKB48-d15 N-Pentanoic Acid + CoA-SH + ATP → AKB48-d15 N-Pentanoyl-CoA + AMP + PPi

This activation is a prerequisite for several metabolic processes, including amino acid conjugation and fatty acid metabolism. The enzyme characteristics involved in this process include:

EnzymeSubstrate SpecificityMolecular Weight (kDa)Protein Identifier
ACSM1C4–C11 fatty acids65.27Q08AH1
ACSM6Undetermined53.58Q6P461

Analytical Methods for Detection

Chromatographic Techniques

The analysis of AKB48-d15 N-Pentanoic Acid in biological matrices requires sophisticated chromatographic techniques to achieve adequate separation from endogenous compounds and metabolites. Reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 or similar stationary phases provides effective separation based on the compound's hydrophobic characteristics.

Typical chromatographic conditions include:

ParameterOptimal Conditions
Stationary PhaseC18 or phenyl-hexyl columns (150-250 mm × 2.1-4.6 mm, 3-5 μm)
Mobile PhaseGradient elution: water/acetonitrile with 0.1% formic acid
Flow Rate0.3-0.5 mL/min
Column Temperature40-50°C
Injection Volume5-10 μL
DetectionUV (280-300 nm) or mass spectrometry

Mass Spectrometric Detection

Mass spectrometry provides the most sensitive and specific detection method for AKB48-d15 N-Pentanoic Acid in complex matrices. The compound yields characteristic fragmentation patterns that facilitate its identification and differentiation from non-deuterated analogs.

Typical Mass Spectrometric Parameters

ParameterSetting
Ionization ModePositive electrospray ionization (ESI+)
Capillary Voltage3.5-4.0 kV
Source Temperature120-150°C
Desolvation Temperature350-450°C
Collision Energy20-35 eV (compound-specific)

Characteristic Fragment Ions

The fragmentation pattern of AKB48-d15 N-Pentanoic Acid includes diagnostic ions that reflect both the deuterated portions and the structural core. Major fragment ions include:

m/zFragment AssignmentSignificance
411.59[M+H]⁺Protonated molecular ion
393.57[M+H-H₂O]⁺Loss of water from carboxylic acid group
365.54[M+H-CO₂]⁺Decarboxylation product
135.13C₉H₁₁NIndazole core fragment
93.07C₆H₅NFurther fragmentation of indazole

Sample Preparation Techniques

Effective sample preparation is crucial for detecting AKB48-d15 N-Pentanoic Acid in biological matrices. Several extraction methods have been developed:

Extraction MethodPrincipleRecovery (%)Matrix
Liquid-liquid extractionPartition between aqueous and organic phases75-85Plasma, urine
Solid-phase extractionRetention on sorbent followed by selective elution80-95Plasma, urine, oral fluid
Protein precipitationRemoval of proteins followed by supernatant injection60-70Plasma, whole blood
Dilute-and-shootSimple dilution followed by direct injection50-60Urine

Research Applications

Forensic Toxicology

AKB48-d15 N-Pentanoic Acid serves as an important analytical standard in forensic toxicology, particularly for identifying and quantifying synthetic cannabinoid metabolites in biological specimens. The deuterium labeling provides an isotopically distinct internal standard that facilitates accurate quantification while minimizing matrix effects.

Key applications in forensic toxicology include:

  • Development and validation of analytical methods for detecting synthetic cannabinoid metabolites

  • Quantitative analysis of synthetic cannabinoid metabolites in biological specimens

  • Studies of metabolic pathways and biotransformation products

  • Investigation of pharmacokinetic properties and excretion patterns

Metabolism Research

The deuterium labeling in AKB48-d15 N-Pentanoic Acid provides valuable opportunities for studying metabolic processes. The kinetic isotope effect (KIE) associated with carbon-deuterium bonds can significantly alter the rate of metabolic reactions, providing insights into metabolic mechanisms and pathways.

Research applications in metabolism studies include:

  • Investigation of metabolic enzyme selectivity and substrate specificity

  • Determination of rate-limiting steps in metabolic pathways

  • Identification of metabolic hot spots in the molecular structure

  • Development of strategies to modify metabolic stability

Pharmacokinetic Studies

The unique isotopic composition of AKB48-d15 N-Pentanoic Acid makes it valuable for pharmacokinetic investigations. Researchers can track the compound's absorption, distribution, metabolism, and excretion (ADME) properties with high specificity due to the distinctive mass spectrometric signature.

Applications in pharmacokinetic research include:

  • Determination of bioavailability and tissue distribution

  • Assessment of metabolic clearance rates and half-life

  • Evaluation of protein binding and free fraction in plasma

  • Investigation of excretion routes and patterns

ConditionStabilityRecommendations
TemperatureStable at 20-25°C; degradation accelerates >100°CStore at room temperature or refrigerated (2-8°C)
Light exposurePotentially photosensitiveStore in amber containers protected from light
pHMost stable at pH 4-6; degradation in strongly acidic or alkaline conditionsMaintain neutral to slightly acidic conditions
Oxidizing agentsSensitive to strong oxidizersAvoid contact with oxidizing agents
HumidityHygroscopicStore in tightly sealed containers with desiccant

Solution Stability

The stability of AKB48-d15 N-Pentanoic Acid in solution depends on several factors, including solvent type, concentration, temperature, and exposure to light. General stability characteristics in common solvents include:

SolventStability at 25°CStability at 4°CRecommended Storage Time
MethanolModerateGoodUp to 3 months at 4°C
AcetonitrileGoodExcellentUp to 6 months at 4°C
DMSOModerateGoodUp to 3 months at 4°C
Water (pH 7)PoorPoorPrepare fresh
Buffer solutionsVariable (pH-dependent)VariableUp to 1 month at 4°C

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